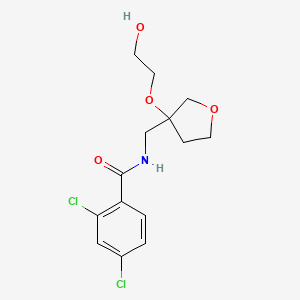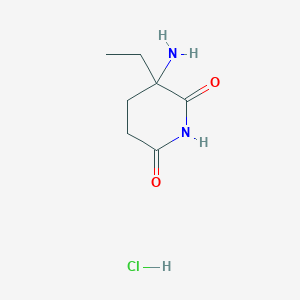
2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide, also known as DTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
科学的研究の応用
Environmental Persistence and Toxicology
Compounds structurally related to benzamides, such as certain herbicides and pharmaceuticals, have been extensively studied for their environmental fate, behavior, and toxicity. For instance, parabens, which share some functional group similarities with benzamides, are widely used as preservatives and have been examined for their occurrence and behavior in aquatic environments. Research indicates that despite wastewater treatments, parabens persist at low concentrations in effluents and can be ubiquitous in surface waters and sediments due to continuous introduction from consumer product usage. Their potential as weak endocrine disrupters has also been noted, underlining the importance of understanding the environmental impact of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Applications
Benzamides and their derivatives find applications in various pharmacological contexts, particularly in the modulation of biological pathways. For example, metoclopramide, a benzamide derivative, is used in treating gastrointestinal disorders, showcasing the diverse therapeutic potentials of this chemical class. The compound has been shown to affect the motility of the gastrointestinal tract, illustrating the broad scope of research and application in medical science for structurally related compounds (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Mechanistic Insights and Molecular Interactions
Research into compounds with similar structural motifs often delves into their molecular interactions and mechanisms of action. For example, studies on chromones, which, like benzamides, contain aromatic and heteroatomic components, reveal insights into their antioxidant properties and potential to neutralize active oxygen species. This highlights the relevance of understanding the chemical behavior and interaction mechanisms at the molecular level, which can be critical for developing new therapeutics or assessing environmental impact (Yadav, Parshad, Manchanda, & Sharma, 2014).
Environmental and Health Risk Assessments
The environmental and health risks associated with chemical compounds are of paramount concern. Studies on the toxicity of herbicides like 2,4-D, though not directly related to the queried compound, underscore the importance of assessing the potential impacts of chemical agents on human and ecosystem health. Research into these areas informs regulatory guidelines and safety assessments, ensuring that the use of chemical compounds does not adversely affect the environment or public health (Islam et al., 2017).
特性
IUPAC Name |
2,4-dichloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c15-10-1-2-11(12(16)7-10)13(19)17-8-14(21-6-4-18)3-5-20-9-14/h1-2,7,18H,3-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATZXQCYDNAVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2969822.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969827.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)


![(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2969832.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2969836.png)